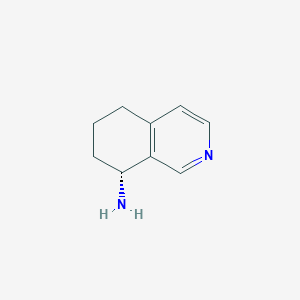

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

Description

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine is a chiral primary amine with a partially saturated isoquinoline backbone. Its dihydrochloride salt (CAS: 1965305-44-5) has a molecular formula of C₉H₁₄Cl₂N₂, a molecular weight of 221.12 g/mol, and a purity of ≥95% . The compound is used in organic synthesis and pharmaceutical research, though commercial availability is currently listed as "discontinued" in some sources .

Properties

IUPAC Name |

(8R)-5,6,7,8-tetrahydroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARABOQKIKIRT-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C. Another method involves the asymmetric reduction of 5,6,7,8-tetrahydroisoquinoline using chiral reducing agents.

Industrial Production Methods

Industrial production of ®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be further reduced to form fully saturated amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, fully saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine serves as a scaffold for the development of novel pharmaceuticals. Its structural characteristics make it a candidate for modifications aimed at improving therapeutic efficacy against neurological disorders and mental health conditions.

The compound has been investigated for its interactions with various biological targets:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as dopamine and serotonin.

- Receptor Binding : It exhibits binding affinity for several receptors including serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation and substitution to yield derivatives with enhanced properties.

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of tetrahydroisoquinoline derivatives found that this compound induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in cancer cells. This suggests that the compound may trigger apoptotic pathways through oxidative stress mechanisms.

Case Study 2: Neurological Applications

Research exploring the neuroprotective effects of this compound demonstrated its potential in protecting neuronal cells from oxidative stress-induced damage. The findings indicate that it may be beneficial in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurological functions.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine

The (S)-enantiomer (CAS: 1965305-42-3) shares identical molecular formula and weight with the (R)-form but differs in stereochemistry. Differences in biological activity (e.g., receptor binding) are plausible but require further study .

Tetrahydroquinoline (THQ) Derivatives

- Synthesized via HPLC, LC-MS, and NMR, it exemplifies THQ structural diversity.

Functional Group Variants

- 5,6,7,8-Tetrahydro-isoquinolin-8-ol (CID 15732995): Replacing the amine group with a hydroxyl group changes hydrogen-bonding capacity and solubility.

Data Table: Key Properties of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |

|---|---|---|---|---|---|

| This compound dihydrochloride | 1965305-44-5 | C₉H₁₄Cl₂N₂ | 221.12 | ≥95% | Chiral amine, isoquinoline backbone |

| (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride | 1965305-42-3 | C₉H₁₄Cl₂N₂ | 221.13 | N/A | Enantiomeric form |

| 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | 1187830-51-8 | C₉H₁₄Cl₂N₂ | 221.12 | N/A | Quinoline backbone, no isoquinoline |

| 2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one | N/A | C₁₀H₁₃NO | 163.22 | N/A | Ketone and methyl substituents |

Biological Activity

(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THIQ, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are known for their structural diversity and biological significance. They are often synthesized due to their potential therapeutic applications against various diseases, including cancer and neurodegenerative disorders. The core structure of THIQ allows for modifications that can enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Carcinoma) | 15.2 | Induction of apoptosis |

| A2780 (Ovarian Carcinoma) | 12.5 | Mitochondrial membrane depolarization |

| HT-29 (Colorectal Adenocarcinoma) | 18.9 | ROS production and cell cycle arrest |

The compound has been shown to induce apoptosis in cancer cells by affecting mitochondrial function and increasing reactive oxygen species (ROS) production. For instance, in a study involving A2780 cells, THIQ was found to disrupt mitochondrial membrane potential and trigger cellular stress responses leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of THIQ derivatives. Modifications at specific positions on the isoquinoline scaffold can significantly influence their potency and selectivity.

Table 2: SAR Insights for Tetrahydroisoquinoline Derivatives

| Substitution Position | Modification Type | Effect on Activity |

|---|---|---|

| 1 | Alkyl substitution | Increased lipophilicity and potency |

| 4 | Hydroxyl group addition | Enhanced anticancer activity |

| 6 | Aromatic ring attachment | Improved selectivity against MDR cells |

The presence of hydrophobic groups at position 1 has been linked to increased interaction with cellular membranes, enhancing bioavailability and efficacy against cancer cells .

Case Studies

- Anticancer Efficacy : A study demonstrated that a series of THIQ derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines. The most potent derivative showed an IC50 value as low as 12.5 µM against A2780 cells and was further evaluated for its mechanism involving mitochondrial pathways .

- Mechanistic Studies : In vitro experiments indicated that THIQ compounds can induce cell cycle arrest in the G1 phase and promote apoptotic pathways through caspase activation and PARP cleavage in HeLa cells .

- Combination Therapies : Recent findings suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects associated with traditional treatments .

Q & A

Q. What are the common synthetic routes for preparing enantiopure (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine?

Enantiopure synthesis typically involves asymmetric catalysis or chiral resolution . For example:

- Asymmetric hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates with high enantiomeric excess (ee) .

- Chiral resolution : Resolve racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

- Chiral auxiliary approaches : Introduce temporary stereochemical control using auxiliaries like Evans oxazolidinones, followed by cleavage to yield the desired (R)-enantiomer .

Q. How can researchers characterize the stereochemical purity of this compound?

Key methods include:

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee .

- Optical rotation : Compare observed rotation with literature values for the (R)-enantiomer .

- NMR with chiral solvating agents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce distinct splitting in proton signals .

Q. What safety precautions are critical when handling this amine in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (TCI America SDS) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may trigger decomposition into toxic gases (e.g., NOx) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictory data (e.g., enzyme inhibition vs. activation) may arise from:

- Impurity profiles : Trace chiral impurities (<2% ee) can skew pharmacological results. Validate purity via LC-MS and HRMS .

- Assay conditions : Differences in buffer pH, co-solvents, or temperature may alter binding kinetics. Standardize protocols across studies .

- Structural analogs : Confirm compound identity via X-ray crystallography, as brominated derivatives (e.g., 4-bromo analogs) may exhibit divergent activity .

Q. What methodologies enable regioselective functionalization of the aromatic ring in this scaffold?

- Electrophilic aromatic substitution (EAS) : Direct bromination at the 4-position using Br₂/FeBr₃ yields 4-bromo derivatives for cross-coupling reactions .

- Palladium-catalyzed coupling : Suzuki-Miyaura reactions with arylboronic acids introduce aryl groups at halogenated positions .

- Protecting group strategies : Temporarily protect the amine with tert-butyl carbamate (Boc) to prevent side reactions during ring modifications .

Q. How can computational modeling optimize this compound’s pharmacological profile?

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes at target receptors (e.g., dopamine transporters, referencing Nomifensine analogs) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing bromine) with activity trends to guide synthetic prioritization .

- MD simulations : Assess conformational stability in biological membranes to improve bioavailability predictions .

Q. What strategies address low yields in stereoselective syntheses of this compound?

- Catalyst optimization : Screen chiral ligands (e.g., Josiphos variants) to enhance enantioselectivity in asymmetric hydrogenation .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity and ee .

- In-situ monitoring : Use FTIR or ReactIR to detect intermediates and adjust reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.